3-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
3-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a piperidine ring, a pyridine ring, and a carbonyl group
Scientific Research Applications
3-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic uses, particularly in targeting specific enzymes or receptors.
Industry: The compound’s properties make it suitable for use in materials science, such as in the development of new polymers or as a component in electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of pyridine-2-carboxylic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperidine-1-carbonyl derivative. This intermediate is then reacted with pyridin-2-ol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce alcohol derivatives.
Mechanism of Action
The mechanism of action of 3-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share structural similarities with 3-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one and have been studied for their luminescent and versatile properties.
Imidazo[1,2-a]pyrimidine derivatives: These compounds also exhibit similar chemical behaviors and have been explored for various synthetic and medicinal applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
3-(4-pyridin-2-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15-13(4-3-9-18-15)16(21)19-10-6-12(7-11-19)22-14-5-1-2-8-17-14/h1-5,8-9,12H,6-7,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAURGJUPCIIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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